2-(3-iodophenyl)propanal
Description
2-(3-Iodophenyl)propanal is an aromatic aldehyde featuring a phenyl ring substituted with an iodine atom at the meta position (C-3) and a propanal chain (CH₂CH₂CHO) at the C-2 position. Iodinated aromatic compounds are notable for their electronic effects, steric bulk, and applications in pharmaceuticals, agrochemicals, and diagnostics .
Properties
CAS No. |
1935587-14-6 |
|---|---|
Molecular Formula |
C9H9IO |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
2-(3-iodophenyl)propanal can be synthesized by the reaction of 3-iodo-phenylacetonitrile with sodium hydride and then with paraformaldehyde. The product can be further purified by recrystallization. This compound is highly reactive due to the presence of the iodine atom, which makes it a useful reagent for organic synthesis.
Chemical Reactions Analysis
2-(3-iodophenyl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium hydride, paraformaldehyde, and various organic solvents such as ethanol, methanol, chloroform, and dichloromethane. Major products formed from these reactions include aryl ketones, alcohols, and amines.
Scientific Research Applications
It can be used as a reagent for the synthesis of various organic compounds, as well as a lead compound for the development of new drugs with potential therapeutic benefits. This compound is also used in the synthesis of aryl ketones, alcohols, and amines.
Mechanism of Action
The mechanism by which 2-(3-iodophenyl)propanal exerts its effects involves the presence of the iodine atom attached to the phenyl ring, which makes it highly reactive and useful for organic synthesis. The molecular targets and pathways involved in its mechanism of action are primarily related to its reactivity and ability to form various organic compounds.
Comparison with Similar Compounds
3-[2-(Trifluoromethyl)Phenyl]Propanal (CAS 376641-58-6)
- Molecular Formula : C₁₀H₉F₃O
- Functional Group : Propanal (aldehyde) with a trifluoromethyl (-CF₃) substituent at the phenyl C-2 position.
- Applications : Used in pharmaceutical and agrochemical research due to the electron-withdrawing -CF₃ group, which enhances stability and influences receptor binding .
- Key Differences :
- Substituent Effects : The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity at the aldehyde group compared to iodine's moderate electron-withdrawing and heavy atom effects in 2-(3-iodophenyl)propanal.
- Molecular Weight : Lower molecular weight (220.18 g/mol) vs. ~276 g/mol (estimated for iodinated analog).
3-(2-Iodophenyl)Propionic Acid (CAS 96606-95-0)
- Molecular Formula : C₉H₉IO₂
- Functional Group : Propionic acid (carboxylic acid) with iodine at the phenyl C-2 position.
- Key Differences :
- Acidity vs. Reactivity : The carboxylic acid group increases solubility in polar solvents and participates in salt formation, unlike the aldehyde group, which is more reactive toward nucleophiles.
- Substituent Position : Iodine at C-2 vs. C-3 in this compound; positional isomers may exhibit distinct steric and electronic behaviors.
3-(Methylthio)Propanal
- Molecular Formula : C₄H₈OS
- Functional Group : Propanal with a methylthio (-SCH₃) group.
- Applications : Odor-active compound in food chemistry, contributing to roasted peanut aroma .
- Key Differences: Volatility: Smaller size and lack of aromaticity make it more volatile than iodinated analogs. Biological Role: Involved in flavor/aroma profiles, whereas iodinated compounds may have diagnostic or therapeutic relevance .
Data Table: Structural and Functional Comparison
*Estimated properties based on structural analogs.
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